molecular formula C20H15N3O5 B2723908 N1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide CAS No. 899743-66-9

N1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide

Cat. No. B2723908
CAS RN: 899743-66-9
M. Wt: 377.356
InChI Key: UJEOAANTYZKYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide, commonly referred to as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been used to study the function of these channels in various biological systems.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide, also known as N-(4-nitrophenyl)-N’-(4-phenoxyphenyl)ethanediamide:

Pharmaceutical Applications

N1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide: has shown potential in pharmaceutical research due to its unique structural properties. It can be used as a scaffold for the development of new drugs, particularly in the design of anti-inflammatory and anticancer agents. The compound’s ability to interact with specific biological targets makes it a valuable candidate for drug discovery and development .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing promising results in inhibiting their growth. This makes it a potential candidate for the development of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant pathogens .

Catalysis

In the field of catalysis, N1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide can be used as a ligand in the formation of metal complexes. These complexes can act as catalysts in various organic reactions, including cross-coupling reactions and polymerization processes. The compound’s ability to stabilize metal ions enhances its effectiveness in catalytic applications .

Electronics

In the electronics industry, N1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide can be used in the development of organic electronic devices. Its semiconducting properties make it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic applications. This contributes to the advancement of flexible and lightweight electronic devices.

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives Synthesis, characterization and in vitro antimicrobial activity of new pyrazolone derivatives Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives : Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives : Synthesis, characterization and in vitro antimicrobial activity of new pyrazolone derivatives : Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives : Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives : Synthesis, characterization and in vitro antimicrobial activity of new pyrazolone derivatives

properties

IUPAC Name

N-(4-nitrophenyl)-N'-(4-phenoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5/c24-19(21-14-6-10-16(11-7-14)23(26)27)20(25)22-15-8-12-18(13-9-15)28-17-4-2-1-3-5-17/h1-13H,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEOAANTYZKYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide

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